(3-Aminopropoxy)benzene hydrochloride

Description

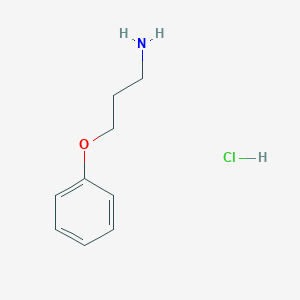

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-phenoxypropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c10-7-4-8-11-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTWGNQQRTPIYSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for a detailed mapping of the molecular framework.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms within a molecule. For (3-Aminopropoxy)benzene hydrochloride, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzene (B151609) ring and the aliphatic protons of the aminopropoxy chain.

The aromatic protons typically appear in the downfield region (δ 6.8-7.5 ppm) due to the deshielding effect of the benzene ring current. The protons on the carbon adjacent to the oxygen atom (O-CH₂) would be expected around δ 4.0 ppm, while the protons on the carbon adjacent to the protonated amino group (CH₂-NH₃⁺) would be shifted downfield to approximately δ 3.2 ppm. The central methylene (B1212753) group (-CH₂-) of the propyl chain would likely resonate around δ 2.1 ppm. The presence of the hydrochloride salt causes the amine protons to be less mobile, and they might appear as a broad singlet.

A representative, though not identical, structure, 3-phenylpropylamine (B116678), shows similar patterns, with the propyl chain protons appearing at distinct chemical shifts that allow for clear assignment. chemicalbook.comnih.gov In a study on 3-aminopropyl-phenyl germane (B1219785) hydrochlorides, the protonation of the amino group similarly influenced the chemical shifts of the adjacent methylene protons, confirming the effects of the hydrochloride moiety on the electronic environment of the molecule. elsevierpure.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₅) | 6.8 - 7.3 | Multiplet |

| O-CH₂ | ~4.0 | Triplet |

| N-CH₂ | ~3.2 | Triplet |

| C-CH₂-C | ~2.1 | Multiplet |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the benzene ring will resonate in the aromatic region of the spectrum (δ 114-160 ppm). The carbon atom attached to the oxygen (C-O) is expected to be the most downfield of the aromatic carbons, around δ 158 ppm. The other aromatic carbons will appear between δ 114 and δ 129 ppm. In the aliphatic region, the carbon attached to the oxygen (O-CH₂) would appear around δ 65 ppm, the carbon attached to the nitrogen (C-N) around δ 38 ppm, and the central methylene carbon (-CH₂-) at approximately δ 28 ppm. Data from related structures like 3-phenylpropylamine supports these general chemical shift ranges for the propyl chain carbons. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-O (Aromatic) | ~158 |

| C-H (Aromatic) | 114 - 130 |

| O-CH₂ | ~65 |

| N-CH₂ | ~38 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

While not directly applicable to this compound itself, ²⁹Si NMR becomes a critical characterization technique when this molecule is used as a functionalizing agent for silicon-based materials, such as polyhedral oligomeric silsesquioxanes (POSS). If (3-Aminopropoxy)benzene is attached to a silsesquioxane cage, ²⁹Si NMR is used to confirm the covalent attachment and to probe the structure of the silicon-oxygen framework.

The chemical shifts in ²⁹Si NMR are sensitive to the substitution pattern at the silicon atom. For a silsesquioxane core functionalized with the aminopropoxybenzene moiety, distinct signals would be observed for the different silicon environments within the cage structure, confirming the integrity and functionalization of the POSS molecule.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, confirm its elemental composition, and gain structural information through fragmentation analysis.

MALDI-MS is a soft ionization technique that is particularly useful for the analysis of non-volatile and thermally labile molecules, including functionalized materials. In the context of materials derived from this compound, such as modified silsesquioxanes, MALDI-MS can be used to confirm the molecular weight of the final product.

The process involves embedding the analyte in a crystalline matrix. A pulsed laser is used to irradiate the matrix, causing it to desorb and ionize the analyte molecules with minimal fragmentation. The resulting ions are then analyzed to determine their mass-to-charge ratio, providing a clear indication of the molecular weight of the functionalized silsesquioxane and confirming the successful incorporation of the aminopropoxybenzene group. This technique has been successfully applied to characterize various purine (B94841) derivatives and other complex organic structures. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization technique well-suited for the analysis of polar and ionic compounds like this compound. In ESI-MS, a solution of the analyte is passed through a highly charged capillary, generating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. nih.gov

For this compound, ESI-MS in positive ion mode would be expected to show a prominent peak corresponding to the protonated molecular ion [M+H]⁺ of the free base, (3-Aminopropoxy)benzene. This would allow for the direct confirmation of the molecular weight of the organic cation. High-resolution ESI-MS can provide the exact mass, which can be used to determine the elemental formula of the compound with high accuracy. Fragmentation patterns observed in tandem MS/MS experiments can further confirm the structure by showing the loss of specific fragments from the parent ion. researchgate.net

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (3-Aminopropoxy)benzene |

| 3-phenylpropylamine |

| 3-aminopropyl-phenyl germane hydrochloride |

| Polyhedral oligomeric silsesquioxanes (POSS) |

| Purine |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Modes

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the qualitative analysis of this compound. These methods probe the vibrational and rotational modes of the molecule's constituent bonds, yielding a unique spectral fingerprint that allows for the identification of key functional groups and elucidation of its molecular structure.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy levels. The resulting spectrum provides detailed information about the functional groups present. For this compound, the protonation of the primary amine to form an ammonium (B1175870) salt (R-NH3+) is a critical feature observed in the spectrum. spectroscopyonline.com

The primary amine salt features the NH3+ group, which gives rise to a characteristically broad and intense absorption envelope in the N-H stretching region, typically falling between 3200 and 2800 cm⁻¹. spectroscopyonline.com This broadness is due to extensive hydrogen bonding in the solid state. Within this region, the stretching vibrations of the aliphatic C-H bonds of the propoxy chain are also expected, generally appearing as sharper peaks superimposed on the broader ammonium stretch. spectroscopyonline.com Aromatic C-H stretching vibrations are anticipated as weaker bands above 3000 cm⁻¹.

Other significant vibrational modes for this compound include:

N-H Bending: Asymmetric and symmetric bending vibrations of the -NH3+ group appear in the 1650-1580 cm⁻¹ range. orgchemboulder.com

Aromatic C=C Stretching: The benzene ring exhibits characteristic stretching vibrations, typically appearing as a series of sharp bands in the 1600-1450 cm⁻¹ region. aps.org

C-O-C Ether Linkage: The asymmetric stretching of the aryl-alkyl ether bond is expected to produce a strong, distinct band around 1250-1200 cm⁻¹, while the symmetric stretch appears at a lower frequency, around 1050-1000 cm⁻¹. orgchemboulder.com

Aromatic C-H Bending: Out-of-plane bending vibrations for the monosubstituted benzene ring typically result in strong absorptions in the 770-730 cm⁻¹ and 720-680 cm⁻¹ regions.

The table below summarizes the expected characteristic FTIR absorption bands for this compound based on data for analogous structures. spectroscopyonline.comorgchemboulder.comspectroscopyonline.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H⁺ Stretching (broad envelope) | Primary Ammonium Salt | 3200 - 2800 | Strong, Broad |

| Aromatic C-H Stretching | Benzene Ring | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretching | Propoxy Chain (-CH₂) | 2960 - 2850 | Medium |

| N-H⁺ Bending | Primary Ammonium Salt | 1650 - 1580 | Medium |

| Aromatic C=C Stretching | Benzene Ring | 1600 - 1450 | Medium to Strong |

| Asymmetric C-O-C Stretching | Aryl-Alkyl Ether | 1250 - 1200 | Strong |

| Symmetric C-O-C Stretching | Aryl-Alkyl Ether | 1050 - 1000 | Medium |

| Aromatic C-H Out-of-Plane Bending | Monosubstituted Ring | 770 - 680 | Strong |

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique that can be coupled with FTIR spectroscopy, enabling the analysis of solid and liquid samples with minimal preparation. ATR-IR is particularly useful for obtaining high-quality spectra of solid powders. The fundamental principles and the resulting spectral information are nearly identical to traditional transmission FTIR, providing data on the same characteristic vibrational modes. researchgate.net Its utility lies in its convenience and the ability to analyze opaque samples. For this compound, ATR-IR would be an efficient method to confirm the presence of the key functional groups outlined in the FTIR section. researchgate.net

Near-Infrared (NIR) and Vapor Phase IR Spectroscopy

Near-Infrared (NIR) Spectroscopy operates in the 12500 to 4000 cm⁻¹ (800 to 2500 nm) region and primarily measures overtones and combination bands of fundamental vibrations. metrohm.com While NIR spectra are more complex and have broader, overlapping bands compared to mid-IR spectra, the technique is highly sensitive to O-H, C-H, and N-H bonds. metrohm.com For this compound, NIR could be employed for quantitative analysis, such as determining purity or monitoring its synthesis, by correlating spectral data with concentration through chemometric models. metrohm.com

Vapor Phase IR Spectroscopy involves analyzing the compound in the gaseous state. This requires heating the sample to achieve sufficient vapor pressure. The resulting spectrum is free from intermolecular interactions like hydrogen bonding that dominate solid-state spectra. researchgate.net For this compound, a vapor phase spectrum would show a significantly sharper and more resolved N-H stretching band from the amine group (in its non-salt form if decomposition occurs upon heating) compared to the broad envelope seen in the solid phase. researchgate.net The technique provides insight into the intrinsic vibrational modes of the isolated molecule.

Advanced Raman Techniques including Surface-Enhanced Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that measures inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The benzene ring vibrations, for instance, are typically very strong in Raman spectra. mdpi.com The key Raman shifts for the benzene ring include the ring breathing mode around 992 cm⁻¹ and C-H stretching vibrations around 3060 cm⁻¹. mdpi.comnih.gov

Surface-Enhanced Raman Spectroscopy (SERS) is an advanced technique that provides enormous amplification of the Raman signal (by factors of 10³ to 10¹⁰) for molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. arxiv.orgscirp.org This enhancement allows for the detection of analytes at very low concentrations. For aromatic amines like (3-Aminopropoxy)benzene, the SERS effect is significantly influenced by the interaction between the amine's nitrogen lone pair electrons and the metal surface. acs.org The accumulation of the analyte on the nanoparticle surface is also dictated by the solution's pH and the analyte's pKa. acs.org SERS studies on aromatic amines have shown that the vibrational modes of the NH₂ group are particularly sensitive to this interaction, often exhibiting significant frequency shifts and intensity enhancements. acs.org This makes SERS a powerful tool for studying the surface chemistry and detection of such compounds.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. By analyzing the diffraction pattern produced when X-rays scatter off the electron clouds of the atoms in a crystal lattice, one can deduce the precise location of each atom.

Single Crystal X-ray Analysis of Amino Hydrochlorides

For a compound like this compound, growing a suitable single crystal allows for a complete and unambiguous determination of its molecular structure using single-crystal X-ray diffraction. rigaku.com This technique is the gold standard for establishing the absolute structure of a molecule. rigaku.comnih.gov

The analysis of amino hydrochlorides reveals several key structural features:

Molecular Conformation: The precise torsion angles of the propoxy chain and the orientation of the benzene ring relative to the side chain can be determined.

Bond Lengths and Angles: Accurate measurements of all bond lengths and angles confirm the molecular connectivity and can reveal subtle electronic effects.

Intermolecular Interactions: The analysis elucidates the three-dimensional packing of the molecules in the crystal lattice. For a hydrochloride salt, this includes strong N-H···Cl⁻ hydrogen bonds between the ammonium cation and the chloride anion, which are fundamental to the crystal's stability. mdpi.com Other weaker interactions, such as C-H···π or π-π stacking between benzene rings, may also be identified.

Single-crystal X-ray analysis is a powerful technique that provides foundational structural data, which is essential for understanding the physical properties of the compound and its interactions with other molecules. mdpi.com

Powder X-ray Diffraction for Material Characterization

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique pivotal for the characterization of crystalline solids. americanpharmaceuticalreview.com This method provides unique "fingerprints" of a solid's crystalline phase, offering insights into its atomic and molecular structure. americanpharmaceuticalreview.com For a compound like this compound, PXRD is essential for confirming its solid-state identity, assessing its crystallinity, and identifying the specific polymorphic form. units.it

The technique involves directing X-rays onto a powdered sample of the material. The crystalline nature of the solid causes the X-rays to be diffracted at specific angles, which are dictated by the arrangement of atoms in the crystal lattice. americanpharmaceuticalreview.com The relationship between the angle of diffraction (θ), the wavelength of the X-rays (λ), and the distance between crystal lattice planes (dhkl) is described by Bragg's Law (nλ = 2d sinθ). americanpharmaceuticalreview.com The resulting diffraction pattern, a plot of diffracted intensity versus the angle 2θ, is characteristic of the specific crystalline structure. americanpharmaceuticalreview.com

In the analysis of this compound, PXRD would serve several critical functions:

Phase Identification: The obtained PXRD pattern serves as a unique identifier. By comparing the pattern to a reference database or a calculated pattern, one can confirm the identity of the synthesized compound. Any significant deviation would indicate the presence of impurities or a different crystalline phase.

Polymorph Screening: Many organic compounds, especially salts like hydrochlorides, can exist in multiple crystalline forms known as polymorphs. units.it These polymorphs have the same chemical composition but different crystal structures, which can affect physical properties such as solubility and stability. PXRD is the primary tool used to identify and differentiate between these polymorphs. units.it

Determination of Crystallinity: The sharpness and definition of the peaks in a PXRD pattern are indicative of the degree of crystallinity. Sharp, well-defined peaks suggest a highly crystalline material, whereas broad, diffuse halos indicate the presence of amorphous (non-crystalline) content.

Unit Cell Determination: Advanced analysis of high-quality PXRD data can allow for the determination of the crystal's unit cell parameters (the fundamental repeating unit of the crystal lattice). units.itnist.gov This includes the lattice constants (a, b, c) and angles (α, β, γ) that define the geometry of the unit cell. For instance, crystallographic studies of related substituted benzene compounds have identified various crystal systems, such as monoclinic or orthorhombic, based on their diffraction data. nih.govnih.gov

A hypothetical data table summarizing the type of information that would be obtained from a PXRD analysis of a crystalline batch of this compound is presented below.

Table 1: Illustrative Powder X-ray Diffraction Data Parameters for a Crystalline Solid This table is for illustrative purposes and does not represent measured data for this compound.

| Parameter | Description | Example Value |

| Crystal System | The symmetry class of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P21/c |

| Unit Cell Dimensions | The lengths and angles defining the unit cell. | a = 5.0 Å, b = 8.3 Å, c = 15.3 Åα = 90°, β = 93.2°, γ = 90° |

| Volume (V) | The volume of the unit cell. | 632 Å3 |

| Molecules per Unit Cell (Z) | The number of molecules within one unit cell. | 2 |

| Calculated Density (ρ) | The theoretical density of the material. | 1.38 g/cm3 |

Electronic Spectroscopy (UV-Visible-NIR) in Chemical Analysis

Electronic spectroscopy, encompassing the ultraviolet (UV), visible, and near-infrared (NIR) regions, is a powerful tool for analyzing compounds with chromophores—the parts of a molecule responsible for light absorption. basicmedicalkey.com For this compound, the primary chromophore is the substituted benzene ring. basicmedicalkey.com UV-Visible spectroscopy provides information on the electronic transitions within the molecule, which is directly related to its electronic structure.

The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. In this compound, the key electronic transitions are the π → π* transitions associated with the aromatic system of the benzene ring. basicmedicalkey.com The presence of substituents—the aminopropoxy group—modifies the electronic structure and, consequently, the absorption spectrum compared to unsubstituted benzene. shimadzu.com

The aminopropoxy group contains two auxochromes: the ether oxygen and the amino nitrogen. Auxochromes are functional groups with non-bonding electrons (lone pairs) that, when attached to a chromophore, can alter the wavelength and intensity of the absorption maxima. basicmedicalkey.com

Ether Group (-O-): The oxygen atom's lone pair electrons can interact with the π-system of the benzene ring, typically causing a bathochromic shift (a shift to longer wavelengths) of the absorption bands. nih.gov

Amino Group (-NH2): The nitrogen's lone pair also interacts with the aromatic ring, often resulting in a significant bathochromic and hyperchromic (increased absorption intensity) effect. libretexts.org

As the compound is a hydrochloride salt, the primary amino group will be protonated in solution (as -NH3+). This protonation significantly alters the electronic properties. The lone pair on the nitrogen is no longer available to interact with the aromatic ring, leading to a hypsochromic shift (a shift to shorter wavelengths) compared to the free amine. The resulting spectrum is expected to more closely resemble that of a simple alkoxybenzene. rsc.org

The UV-Vis spectrum of this compound in a solvent like ethanol (B145695) would be expected to show characteristic absorption bands for a substituted benzene ring. Benzene itself exhibits a strong absorption around 204 nm and a weaker, vibrationally-structured band around 255 nm. basicmedicalkey.comrsc.org The presence of the alkoxy substituent typically shifts these bands to longer wavelengths.

Table 2: Expected UV-Visible Absorption Maxima for this compound This table presents expected values based on the electronic effects of the constituent chromophores and auxochromes. Actual experimental values may vary.

| Expected Transition | Typical Wavelength Range (λmax) | Associated Chromophore/Auxochrome | Notes |

| Primary π → π | ~220 nm | Substituted Benzene Ring | This corresponds to the primary absorption band of the aromatic system, modified by the alkoxy group. |

| Secondary π → π | ~270-280 nm | Substituted Benzene Ring | This weaker band, often showing fine structure, is characteristic of the benzene ring. Its position is sensitive to substitution and solvent. libretexts.org |

The solvent used for analysis can also influence the spectrum through solvatochromic effects. Polar solvents can interact with the molecule's ground and excited states, potentially causing shifts in the absorption maxima. Therefore, standardized conditions are crucial for reproducible analysis.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov It is widely used to determine the electronic structure and properties of molecules, positing that the energy of a system can be determined from its electron density. nih.govnih.gov Functionals such as B3LYP are commonly employed as they provide reliable results for a wide range of organic molecules. nih.govinpressco.comglobalresearchonline.net

A fundamental application of DFT is the determination of a molecule's equilibrium geometry. This process, known as geometry optimization, seeks to find the coordinates of the atoms that correspond to the minimum energy on the potential energy surface. inpressco.comrdd.edu.iq For (3-Aminopropoxy)benzene hydrochloride, a full geometry optimization would be performed to predict its three-dimensional structure, yielding precise values for bond lengths, bond angles, and dihedral angles. bhu.ac.in This optimized structure provides the foundation for all subsequent property calculations. The resulting electronic structure reveals the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior.

Illustrative Data from a Hypothetical Geometry Optimization This table represents the type of data that would be obtained from a DFT geometry optimization of this compound. The values are for illustrative purposes only.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

| Bond Length | C1 (ring) | C2 (ring) | - | - | ~1.39 Å |

| Bond Length | O | C (propyl) | - | - | ~1.43 Å |

| Bond Length | C (propyl) | N | - | - | ~1.47 Å |

| Bond Angle | C (ring) | O | C (propyl) | - | ~118° |

| Bond Angle | O | C (propyl) | C (propyl) | - | ~109° |

| Dihedral Angle | C2(ring) | C1(ring) | O | C(propyl) | ~180° |

To investigate the behavior of a molecule upon interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is the standard method. rsc.org TD-DFT is an extension of ground-state DFT that allows for the calculation of electronic excited states. nih.govnih.gov This technique is particularly valuable for predicting the ultraviolet-visible (UV-Vis) absorption spectra of molecules by calculating the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of the absorption peaks. rsc.org For this compound, TD-DFT calculations could identify the key π→π* and n→π* transitions responsible for its absorption profile, predicting the wavelength of maximum absorption (λmax).

Illustrative Data from a Hypothetical TD-DFT Calculation This table shows representative data that would be generated from a TD-DFT analysis. The values are for illustrative purposes only.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 4.55 | 272 | 0.085 | HOMO → LUMO |

| S0 → S2 | 5.10 | 243 | 0.150 | HOMO-1 → LUMO |

| S0 → S3 | 5.62 | 220 | 0.450 | HOMO → LUMO+1 |

Conceptual DFT provides a framework for quantifying chemical reactivity through a set of descriptors derived from the change in energy as a function of the number of electrons. globalresearchonline.netresearchgate.net These "global reactivity descriptors" offer insight into the stability and reactive nature of a molecule. globalresearchonline.net They are typically calculated using the energies of the frontier molecular orbitals. researchgate.net Key parameters include:

Chemical Potential (μ): Related to the "escaping tendency" of electrons. A negative value indicates the molecule is stable against decomposition. globalresearchonline.net

Chemical Hardness (η): Measures the resistance to a change in electron distribution. globalresearchonline.net

Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. researchgate.net

Illustrative Data for Conceptual DFT Reactivity Descriptors This table presents typical reactivity parameters that would be calculated. The values are for illustrative purposes only.

| Parameter | Symbol | Formula | Predicted Value |

| Chemical Potential | μ | (E_HOMO + E_LUMO) / 2 | -3.95 eV |

| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2 | 2.65 eV |

| Global Softness | S | 1 / (2η) | 0.189 eV⁻¹ |

| Electrophilicity Index | ω | μ² / (2η) | 2.94 eV |

Frontier Molecular Orbital (FMO) theory simplifies reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, defining the molecule's electrophilic character. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.commdpi.com An FMO analysis of this compound would involve visualizing the spatial distribution of the HOMO and LUMO to identify the regions of the molecule most susceptible to electrophilic and nucleophilic attack, respectively.

Illustrative Data from a Hypothetical FMO Analysis This table summarizes the kind of information derived from an FMO analysis. The values are for illustrative purposes only.

| Orbital | Energy (eV) | Description |

| HOMO | -6.60 | Primarily localized on the benzene (B151609) ring and the oxygen atom of the propoxy group, indicating these are the primary sites for electron donation (nucleophilic attack). |

| LUMO | -1.30 | Distributed across the aromatic ring, suggesting this region is the most likely to accept electrons in a reaction. |

| HOMO-LUMO Gap (ΔE) | 5.30 | This relatively large gap suggests good kinetic stability for the molecule. |

Quantum Theory of Atoms-in-Molecules (QTAIM) Analysis

The Quantum Theory of Atoms-in-Molecules (QTAIM) offers a rigorous method for defining atoms and chemical bonds based on the topology of the electron density (ρ). wiley.comuni-rostock.de This analysis identifies critical points in the electron density, most notably bond critical points (BCPs) located between two bonded atoms. researchgate.net By analyzing properties at these BCPs—such as the value of the electron density (ρ(r)), the Laplacian of the electron density (∇²ρ(r)), and various energy densities—the nature of the chemical bond can be characterized. researchgate.net For instance, shared interactions (covalent bonds) typically show a high ρ(r) and a negative ∇²ρ(r), while closed-shell interactions (like ionic bonds or van der Waals forces) have low ρ(r) and a positive ∇²ρ(r). A QTAIM study of this compound would provide a quantitative description of the bonding within the molecule, classifying the covalent character of the C-C, C-O, and C-N bonds.

Local Energy Decomposition (LED) Analysis for Interaction Characterization

Based on a comprehensive search for scholarly and scientific articles, there is currently no publicly available research literature focusing on the specific computational chemistry and theoretical investigations of This compound that aligns with the detailed outline requested.

Therefore, it is not possible to generate an article that adheres to the specified sections and subsections on:

Computational Studies of Reaction Mechanisms and Pathways

Theoretical Validation of Experimental Findings

Assessment of Isomer Reactivity and Stability

Molecular Modeling and Simulation in Chemical Research

for this particular compound. The search for relevant data tables and detailed research findings on these specific computational aspects of this compound did not yield any results.

Biological and Medicinal Chemistry Applications

Role as Organic Building Blocks in Medicinal Chemistry

In the field of medicinal chemistry, the strategic use of molecular building blocks is fundamental to the creation of new drugs. Organic compounds like (3-Aminopropoxy)benzene are instrumental in this process. The presence of both an aminooxy and an amino group provides two reactive sites for chemical modification, making it a versatile component for synthesizing a variety of derivatives. This adaptability is crucial for developing compounds with improved efficacy and target specificity. The benzene (B151609) ring, in particular, is a common structural motif in many bioactive compounds, and its saturated bioisosteres are also actively explored in drug discovery to enhance molecular properties. digitellinc.com

Investigations into Biological Activity Profiles

The biological activities of (3-Aminopropoxy)benzene and its derivatives have been the subject of scientific investigation, revealing a range of interactions with biological systems. These studies are essential for understanding the therapeutic potential of this class of compounds.

Research has shown that 1-amino-oxy-3-aminopropane (APA) is a potent competitive inhibitor of mouse kidney Ornithine Decarboxylase (ODC), with a reported inhibitor constant (Ki) of 3.2 nM. acs.orgnih.gov Its inhibitory activity extends to other enzymes, albeit with lower potency. It acts as an irreversible inhibitor of liver adenosylmethionine decarboxylase with a Ki of 50 μM and a competitive inhibitor of bovine brain spermidine synthase with a Ki of 2.3 μM. acs.orgnih.gov The mechanism of ODC inhibition involves the formation of a highly stable adduct with pyridoxal phosphate (B84403) (PLP), the enzyme's cofactor, within the active site. nih.gov The amino-oxy group of APA is particularly reactive towards forming a Schiff base with PLP. nih.gov

| Enzyme | Type of Inhibition | Ki Value | Source Organism |

| Ornithine Decarboxylase (ODC) | Competitive | 3.2 nM | Mouse Kidney |

| Adenosylmethionine Decarboxylase | Irreversible | 50 µM | Homogeneous Liver |

| Spermidine Synthase | Competitive | 2.3 µM | Bovine Brain |

The inhibition of Ornithine Decarboxylase by APA directly impacts the biosynthesis of polyamines. ODC is the rate-limiting enzyme in this pathway, catalyzing the conversion of ornithine to putrescine. nih.govnih.gov Polyamines, such as putrescine, spermidine, and spermine, are crucial for various cellular processes, including cell growth, proliferation, and differentiation. scbt.com By inhibiting ODC, APA leads to a measurable reduction in polyamine levels. In studies with Kelly neuroblastoma cells, treatment with APA resulted in undetected levels of putrescine and reduced levels of spermidine and spermine compared to controls. acs.org This disruption of the polyamine biosynthetic pathway is a key aspect of its biological effect.

The antiproliferative effects of APA have been observed in tumor cells. nih.gov By disrupting polyamine synthesis, which is essential for cell proliferation, APA can inhibit the growth of cancer cells. This makes ODC a significant target for cancer chemotherapeutics. nih.gov The modulation of cell viability is a direct consequence of the enzymatic inhibition and the subsequent depletion of essential polyamines required for cell cycle progression and proliferation. nih.gov

Specific Pharmacological Target Research

The primary pharmacological target of (3-Aminopropoxy)benzene in the form of APA is Ornithine Decarboxylase. The inhibition of this enzyme has been a focal point of research due to its implications in various diseases, particularly cancer.

Ornithine decarboxylase is a pyridoxal phosphate (PLP)-dependent enzyme that catalyzes the first and rate-limiting step in polyamine biosynthesis. nih.govnih.gov APA is a highly potent inhibitor of ODC. nih.gov It functions as a cell-permeable, isosteric analog of putrescine. nih.gov The interaction between APA and ODC has been elucidated through X-ray crystallography, revealing that APA forms a covalent adduct with PLP in the active site of the human ODC enzyme. nih.gov This binding competes with the natural substrate, ornithine, for the catalytic site. nih.gov The potency of APA as an ODC inhibitor is significantly greater than that of α-difluoromethylornithine (DFMO), an FDA-approved drug that also targets ODC. nih.govnih.gov

| Inhibitor | Target Enzyme | Potency (Ki) | Mechanism |

| 1-amino-oxy-3-aminopropane (APA) | Ornithine Decarboxylase (ODC) | 3.2 nM | Competitive |

| α-difluoromethylornithine (DFMO) | Ornithine Decarboxylase (ODC) | Low Affinity | Suicide Inhibitor |

Topoisomerase I (Top1) Inhibition

Topoisomerase I (Top1) is a crucial enzyme in DNA replication and transcription, making it a key target for anticancer drug development. researchgate.net Top1 inhibitors function by stabilizing the covalent complex between the enzyme and DNA, which leads to DNA damage and ultimately, cell death. researchgate.net While direct studies on (3-Aminopropoxy)benzene hydrochloride as a Top1 inhibitor are not prominent, its structural components, particularly the aminopropyl side chain, are relevant in the design of related inhibitors.

Research into indenoisoquinoline derivatives, a known class of Top1 inhibitors, has highlighted the importance of specific side chains for inhibitory activity. For instance, studies have suggested that a 3-aminopropyl side chain attached to the lactam nitrogen is a significant feature for the inhibitory activity against Tyrosyl-DNA phosphodiesterase I (Tdp1). researchgate.net Tdp1 is an enzyme that repairs the DNA damage caused by Top1 inhibitors, and dual inhibition of both Top1 and Tdp1 is a promising strategy for developing more effective anticancer agents. researchgate.netnih.gov The exploration of 7-azaindenoisoquinolines has led to the development of compounds that act as triple inhibitors of Top1, Tdp1, and Tyrosyl–DNA Phosphodiesterase 2 (Tdp2). nih.gov This indicates that the aminopropoxy moiety, as seen in this compound, can serve as a foundational element for synthesizing more complex molecules targeting these critical DNA-related enzymes.

Antimicrobial Activity Studies

The search for new antimicrobial agents is driven by the increasing prevalence of drug-resistant pathogens. nih.govnih.gov Benzene derivatives have been a focal point of this research, with studies showing that the type and position of substituents on the benzene ring significantly influence antimicrobial and antifungal activity. dergipark.org.tr

Derivatives of (3-Aminopropoxy)benzene have been investigated for their potential to combat bacterial and fungal infections. For example, guanidine derivatives, such as isopropoxy benzene guanidine (IBG), have demonstrated potent bactericidal activity against multidrug-resistant Gram-positive pathogens like Staphylococcus aureus (S. aureus). nih.govfrontiersin.org These compounds often target and disrupt the bacterial cell membrane. nih.govfrontiersin.org Similarly, studies on polysubstituted benzene derivatives have shown activity against various Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. dergipark.org.tr The antimicrobial potential often varies based on the specific halogen substituents and their placement on the benzene ring. dergipark.org.tr

Other related heterocyclic structures, such as benzothiazole derivatives, have also shown a broad spectrum of pharmaceutical applications, including notable antibacterial properties. mdpi.com These findings collectively suggest that the (3-Aminopropoxy)benzene scaffold is a viable starting point for the synthesis of novel compounds with potential therapeutic applications against microbial infections. mdpi.comnih.govresearchgate.net

Table 1: Antimicrobial Activity of Selected Benzene Derivatives This table is representative of findings in the field and does not list this compound directly, but related structures.

| Compound Class | Target Organism(s) | Observed Activity | Reference |

|---|---|---|---|

| Isopropoxy Benzene Guanidine (IBG) | S. aureus (including MRSA) | Potent bactericidal activity, targeting the cell membrane. MIC range: 0.125–4 µg/ml. frontiersin.org | frontiersin.org |

| Polysubstituted Halo-Benzenes | Bacillus subtilis, Bacillus megaterium, Candida albicans | Varies with substitution; 2,4,5-trichlorofluorobenzene showed activity against C. albicans. dergipark.org.tr | dergipark.org.tr |

| Benzothiazole Derivatives | S. aureus | Significant activity, with the most active compound showing an MIC of 0.025 mM. mdpi.com | mdpi.com |

Potential Cytotoxic Effects

The cytotoxic potential of benzene and its derivatives is a significant area of research, particularly in the context of cancer therapy. nih.govcancer.org Studies have shown that the metabolic products of benzene can induce hematotoxicity and are linked to leukemia. nih.gov In vitro studies on specific derivatives provide insight into their mechanisms of action against cancer cells.

Research on 3-substituted propylamines, a category that includes the core structure of this compound, has explored their cytotoxic effects on cultured cells. Phenyl derivatives of 3-substituted propylamines were found to have IC50 values of approximately 0.1 mM. nih.gov The cytotoxicity of these compounds is potentially linked to their oxidative deamination by plasma amine oxidase, which can lead to the formation of acrolein, a cytotoxic aldehyde. nih.gov

Furthermore, other complex benzene derivatives have been evaluated for their anticancer properties. For instance, a novel complex of benzene-poly-carboxylic acids demonstrated a significant reduction in the viability of human breast cancer cell lines (MCF-7 and T47D), with IC50 values of 370 µg/ml and 490 µg/ml, respectively. plos.org This complex was shown to induce apoptosis by activating caspases and altering the expression of pro-apoptotic and anti-apoptotic genes. plos.org Studies on various synthetic derivatives have also reported cytotoxic activity against different cancer cell lines, often through mechanisms like cell cycle arrest and induction of apoptosis. nih.govmdpi.com These findings underscore the potential for benzene-based compounds, including derivatives of (3-Aminopropoxy)benzene, to be developed as cytotoxic agents for cancer treatment. nih.gov

Table 2: Cytotoxicity of Phenyl-Substituted Propylamine Derivatives

| Cell Line | Compound Type | IC50 Value | Potential Mechanism | Reference |

|---|---|---|---|---|

| MDBK Cells | Phenyl derivatives of 3-substituted propylamines | ~ 0.1 mM | Oxidative deamination leading to acrolein formation | nih.gov |

| MCF-7 | Benzene-Poly-Carboxylic Acid Complex | 370 µg/ml | Induction of apoptosis via caspase activation | plos.org |

| T47D | Benzene-Poly-Carboxylic Acid Complex | 490 µg/ml | Induction of apoptosis via caspase activation | plos.org |

Applications in Protein Degradation Research

Targeted protein degradation has emerged as a powerful therapeutic strategy, utilizing chimeric molecules to hijack the cell's natural protein disposal machinery. Proteolysis-Targeting Chimeras (PROTACs) are bifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. nih.govnih.gov

Design of PROTAC® (Proteolysis-Targeting Chimeras) Building Blocks

PROTACs are composed of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a chemical linker that connects the two. nih.govresearchgate.net The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC by influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase). nih.gov

This compound represents a quintessential structure for a PROTAC linker. Its phenoxypropylamine structure is a type of alkyl/ether chain, which is one of the most common motifs used in linker design. nih.gov These linkers offer flexibility and can be synthesized in various lengths to optimize the distance and orientation between the POI and the E3 ligase. nih.gov The terminal amine group on the (3-Aminopropoxy)benzene structure provides a reactive handle for conjugation to either the POI-binding ligand or the E3 ligase ligand, making it a valuable building block in PROTAC synthesis. enamine.netsigmaaldrich.com

Strategies for Generating Degrader Libraries

The development of effective PROTACs often requires an empirical approach, involving the synthesis and screening of large libraries of compounds. nih.gov This process typically involves varying the linker's composition, length, and attachment points to find the optimal degrader for a specific target. researchgate.net

Building blocks like this compound are instrumental in streamlining the creation of these degrader libraries. By using a collection of pre-functionalized E3 ligand-linker conjugates, researchers can perform parallel synthesis, reacting them with a single target ligand to quickly generate a diverse set of PROTACs for screening. sigmaaldrich.com This modular approach accelerates the discovery of potent and selective degraders by allowing for systematic exploration of the "linkerology" space. nih.gov The commercial availability of various linker precursors, including those with alkyl, PEG, and other motifs, facilitates this high-throughput synthesis and is a key strategy in modern PROTAC design. sigmaaldrich.comtenovapharma.com

Surface Functionalization and Materials Science Applications

Self-assembled monolayers (SAMs) are highly organized molecular layers that spontaneously form on the surface of a substrate. wikipedia.org They are a cornerstone of surface engineering, used to precisely control the chemical and physical properties of interfaces for applications in electronics, biotechnology, and materials science. oaepublish.com

The formation of a SAM relies on three key molecular components: a head group that anchors to the substrate, a tail or chain that forms the body of the monolayer, and a terminal functional group that defines the chemistry of the new surface. wikipedia.org this compound possesses the necessary features to participate in SAM formation. The amine (-NH2) group can act as an effective anchor, forming stable bonds with various surfaces, including gold (Au). nih.gov

When molecules like this compound are exposed to a suitable substrate, the amine head groups chemisorb onto the surface. wikipedia.org Subsequently, the phenoxypropoxy tails organize, often in a densely packed and uniform layer, to create a functionalized surface. nih.gov This process can transform the substrate's properties, such as its wettability, adhesion, and electrical conductivity. The ability of amine-terminated molecules to form robust SAMs makes them valuable for creating tailored interfaces for molecular junctions and other advanced material applications. nih.govnih.govresearchgate.net

As Anchor Functions in Polymer Structures

In polymer chemistry, an "anchor group" is a functional moiety that can be used to initiate polymerization or to attach polymer chains to a surface or another molecule. The primary amine group in this compound can serve as such an anchor. For instance, phenolic anchor groups have been shown to significantly influence the speed of polymerization, the mass of the deposited polymer, and the rigidity of the resulting polymer layers. nih.gov The reactivity of the amine group allows it to participate in various polymerization reactions, such as ring-opening polymerization or as a chain-end functional group.

The presence of the phenoxypropyl group can also influence the properties of the resulting polymer. Studies on monomers with different anchor groups have shown that the anchor can have a significant effect on polymerization kinetics. nsf.govmdpi.com While specific studies detailing the use of this compound as a polymer anchor are not prevalent, the fundamental reactivity of its amine group makes it a candidate for such applications.

Modification of Surfaces (e.g., Carbon Fiber, Glass, Silicon, Metal Oxides)

The functional groups of this compound lend themselves to the modification of various surfaces. The primary amine can be used to covalently attach the molecule to surfaces containing complementary functional groups, such as carboxyl or epoxy groups.

Carbon Fiber: The surface of carbon-based materials can be modified to enhance their interaction with polymer matrices in composites. Chemical modification techniques can introduce functional groups onto the carbon surface, which can then react with molecules like this compound. mdpi.com

Glass and Silicon: Glass and silicon surfaces are rich in hydroxyl groups, which can be functionalized with silane coupling agents. Alternatively, amine-containing molecules can be attached to these surfaces through various chemical reactions, altering the surface properties. cd-bioparticles.com

Metal Oxides: The surfaces of metal oxides can be modified with aminosilane coupling agents. nsf.gov The amine group of this compound could potentially interact with metal oxide surfaces, either through direct adsorption or by reacting with surface functional groups. This modification can change the surface charge and reactivity. iu.edu

The phenoxy group of the molecule can also play a role in surface modification by influencing the hydrophobicity and other surface energy characteristics of the modified material.

Enhancement of Hydrophobicity in Porous Materials

The hydrophobicity of porous materials is a critical property in various applications, such as separation processes and catalysis. The introduction of hydrophobic functional groups onto the surface of porous materials can significantly alter their interaction with water. The benzene ring in the phenoxy group of this compound is inherently hydrophobic.

When used to modify the internal surfaces of porous materials like silica gel or zeolites, the phenoxy groups would be expected to increase the hydrophobicity of the material. This modification can be achieved by reacting the amine group of the molecule with the surface of the porous material. Studies have shown that grafting organic molecules onto porous materials is an effective way to tune their properties. nih.govresearchgate.netnih.gov While direct studies on using this compound for this specific purpose are limited, the chemical structure suggests its potential in rendering hydrophilic porous materials more hydrophobic. mdpi.commdpi.com

Corrosion Inhibition Studies

Organic molecules containing heteroatoms such as nitrogen and oxygen, along with aromatic rings, are often effective corrosion inhibitors for metals in acidic environments. researchgate.net this compound possesses these structural features, making it a candidate for corrosion inhibition studies. The mechanism of inhibition typically involves the adsorption of the organic molecule onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium.

Adsorption Mechanisms on Metal Surfaces

The adsorption of an organic inhibitor onto a metal surface can occur through physical adsorption (physisorption) or chemical adsorption (chemisorption).

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the amine group of this compound would be protonated, and the metal surface would have a net charge, leading to electrostatic attraction.

Chemisorption: This involves the sharing of electrons between the inhibitor molecule and the metal surface, forming a coordinate-type bond. The lone pair of electrons on the nitrogen and oxygen atoms, as well as the π-electrons of the benzene ring in this compound, can be donated to the vacant d-orbitals of the metal atoms.

The mode of adsorption can be determined by studying adsorption isotherms, which describe the relationship between the concentration of the inhibitor and the extent of surface coverage. The Langmuir adsorption isotherm is often used to model the adsorption of corrosion inhibitors. The spontaneity of the adsorption process can be inferred from the Gibbs free energy of adsorption (ΔG°ads). Negative values of ΔG°ads indicate a spontaneous adsorption process.

The following table presents thermodynamic data for the adsorption of related amine and phenoxy compounds on metal surfaces.

| Compound | Metal | Corrosive Medium | ΔG°ads (kJ/mol) | Adsorption Isotherm | Reference |

| Phenylalanine | Steel | Alkaline Solution | - | Langmuir | researchgate.net |

| Tryptophan | Steel | Alkaline Solution | - | Langmuir | researchgate.net |

| Quinoxaline | Copper | 1.5 M HNO₃ | -31.38 | Langmuir |

Structure-Activity Relationships in Inhibition Efficacy

The efficiency of a corrosion inhibitor is closely related to its molecular structure. Quantitative Structure-Activity Relationship (QSAR) studies are often employed to correlate the molecular properties of inhibitors with their inhibition efficiency. researchgate.net Key molecular parameters that influence inhibition efficacy include:

Electron Density: The presence of electron-donating groups (like the -O- and -NH₂) in this compound increases the electron density on the heteroatoms and the aromatic ring, facilitating electron donation to the metal surface and enhancing adsorption.

Molecular Size and Geometry: Larger molecules with a planar geometry can cover a larger area of the metal surface, leading to higher inhibition efficiency.

Hydrophobicity: The hydrophobic phenoxypropyl chain can help to repel water molecules from the metal surface, further protecting it from corrosion.

Solubility: The hydrochloride salt form of the compound enhances its solubility in aqueous acidic media, which is crucial for its effectiveness as a corrosion inhibitor.

The relationship between the structure of phenoxybenzamine-related compounds and their activity has been studied, highlighting the importance of substituents on the phenoxy group and the amino carbon chain. nih.gov The table below shows the inhibition efficiencies of some amine and phenol (B47542) derivatives as corrosion inhibitors.

| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |

| Cloxacillin | Mild Steel | HCl | 15x10⁻⁴ M | 81 | saudijournals.com |

| Primaquine | Mild Steel | HCl | - | 98 | saudijournals.com |

| Gramine | Mild Steel | HCl | 7.5 mM | 98 | saudijournals.com |

| Metronidazole | Mild Steel | 0.5 M HCl | 10 µM | 80.01 | saudijournals.com |

Analytical Methodologies and Validation

Chromatographic Techniques for Purity and Enantiomeric Resolution

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of (3-Aminopropoxy)benzene hydrochloride, owing to its high resolution, sensitivity, and quantitative accuracy.

The development of a robust HPLC method for this compound, an aromatic amine, typically involves a reversed-phase approach. A common starting point is a C18 column, which separates compounds based on their hydrophobicity.

A typical HPLC method for a primary aromatic amine like this compound would involve a stationary phase such as a YMC-Triart C8 (250×4.6 mm, 5µm) or a Halo C18 column (150 × 4.6 mm, 2.7 µm). wu.ac.thresearchgate.net The mobile phase is often a gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. wu.ac.thresearchgate.net The gradient elution allows for the effective separation of the main compound from any impurities. A flow rate of around 1.0 mL/min is commonly employed. wu.ac.th Detection is typically performed using a UV-visible or a photodiode array (PDA) detector, with the detection wavelength set to maximize the absorbance of the aromatic ring, for instance, at 280 nm. isca.me

For example, a gradient elution program might start with a higher proportion of the aqueous buffer and gradually increase the concentration of the organic modifier to elute more hydrophobic compounds. This ensures that both polar and non-polar impurities can be separated from the main analyte peak.

As this compound can exist as enantiomers if a chiral center is present in its molecular structure, the determination of its enantiomeric purity is of significant importance, particularly in pharmaceutical applications. Chiral HPLC is the most widely used and effective technique for this purpose. nih.gov

The separation of enantiomers can be achieved through two main strategies:

Direct Separation using Chiral Stationary Phases (CSPs): This is the most common approach. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective in resolving a wide range of racemic compounds. yakhak.org The choice of the mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is critical for achieving optimal separation. yakhak.org

Indirect Separation via Derivatization: This method involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a standard achiral HPLC column (e.g., C18). nih.gov

The selection of the appropriate CSP and mobile phase is crucial and often requires screening of different conditions to achieve the desired resolution between the enantiomeric peaks. yakhak.org

This compound possesses a primary amine group, which allows for pre-column derivatization to enhance its detectability, especially when analyzing trace amounts. Derivatization involves reacting the analyte with a reagent that introduces a chromophore or fluorophore into the molecule, thereby increasing its response to UV or fluorescence detectors. thermofisher.com

Several reagents are commonly used for the derivatization of primary amines:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. thermofisher.com

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to produce stable, fluorescent derivatives. creative-proteomics.com

Dansyl Chloride (DNS-Cl): Forms highly fluorescent sulfonamide adducts with primary and secondary amines. sigmaaldrich.com

Phenylisothiocyanate (PITC): Reacts with primary and secondary amines to form phenylthiourea (B91264) derivatives that are UV-active. creative-proteomics.com

The choice of derivatization reagent depends on the specific requirements of the analysis, such as desired sensitivity and the presence of interfering substances. The reaction conditions, including pH, temperature, and reaction time, must be optimized to ensure complete and reproducible derivatization. nih.gov

Spectrophotometric Analytical Approaches

Spectrophotometry is a widely used analytical technique that measures the absorption of light by a substance. It can be a simple, rapid, and cost-effective method for the quantitative analysis of compounds that possess a chromophore.

For a compound like this compound, which contains a benzene (B151609) ring, UV-Vis spectrophotometry could be a viable analytical approach. The benzene ring is a chromophore that absorbs ultraviolet radiation. The development of a spectrophotometric method would involve determining the wavelength of maximum absorbance (λmax) of this compound in a suitable solvent. A calibration curve would then be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of this compound in an unknown sample could then be determined by measuring its absorbance and interpolating from the calibration curve.

While no specific spectrophotometric methods for the direct analysis of this compound were found in the search results, methods for other hydrochloride salts often involve derivatization reactions to produce a colored product that can be measured in the visible region. For example, a spectrophotometric method for Phenylephrine Hydrochloride involves an oxidative coupling reaction to form a colored dye with a λmax at 512 nm. irapa.org Such an approach could potentially be adapted for this compound if a suitable derivatizing agent is identified.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Amino Benzene Sulphonamide |

| Benzene |

| Phenylephrine Hydrochloride |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Strategies and Derivatizations

The future of (3-Aminopropoxy)benzene hydrochloride research is intrinsically linked to the development of innovative and efficient synthetic methodologies. While classical approaches to forming ether and amine linkages are well-established, novel strategies can offer improved yields, stereoselectivity, and access to a wider array of derivatives.

Future synthetic explorations could focus on:

Advanced Cross-Coupling Reactions: Techniques like the Suzuki-Miyaura cross-coupling could be adapted to synthesize precursors of this compound. For instance, coupling reactions involving boronic acids can be employed to create complex benzene-based structures that are later functionalized. mdpi.com

One-Pot Synthesis: Developing one-pot reactions that combine multiple synthetic steps would streamline the production of this compound and its derivatives, making the process more time and resource-efficient.

Flow Chemistry: The use of continuous flow reactors can offer precise control over reaction parameters, leading to higher purity and yields. This is particularly advantageous for large-scale synthesis.

Biocatalysis: Employing enzymes as catalysts can lead to highly specific and environmentally friendly synthetic routes.

Derivatization of the core this compound structure opens up a vast chemical space for exploration. Modifications can be targeted at the amino group, the benzene (B151609) ring, or the propoxy chain. For example, the primary amine is a versatile handle for a variety of chemical transformations, including amidation and the formation of Schiff bases, leading to compounds with potentially new biological activities. mdpi.com

| Synthetic Strategy | Potential Advantage | Relevant Precursor/Derivative Type |

| Suzuki-Miyaura Coupling | Access to complex scaffolds | Bi-aryl or substituted benzene precursors |

| One-Pot Synthesis | Increased efficiency | Multifunctionalized aminopropoxybenzenes |

| Amidation Reactions | Diverse functionalization | N-acyl-(3-Aminopropoxy)benzene derivatives |

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools to predict the properties and activities of novel molecules, thereby guiding synthetic efforts and reducing the need for extensive empirical screening. For this compound and its derivatives, computational modeling can be a cornerstone of future research.

Key computational approaches include:

Molecular Docking: This technique can be used to predict the binding affinity and mode of interaction of this compound derivatives with specific biological targets, such as enzymes and receptors. nih.govnih.gov By identifying potential binding partners, molecular docking can help to prioritize compounds for synthesis and biological testing.

Density Functional Theory (DFT): DFT calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of these molecules. researchgate.netmdpi.com This information is valuable for understanding their chemical behavior and for designing molecules with desired electronic properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of compounds with their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized derivatives.

These computational methods will be instrumental in the rational design of new this compound derivatives with tailored properties for specific applications.

| Computational Method | Predicted Property | Application in Design |

| Molecular Docking | Binding affinity and mode | Identification of potential biological targets |

| Density Functional Theory (DFT) | Electronic structure, reactivity | Optimization of electronic properties |

| QSAR | Biological activity | Prediction of potency for new derivatives |

Broadening Scope of Biological Targets and Therapeutic Applications

The (3-phenoxypropyl)amine motif, which is the core of (3-Aminopropoxy)benzene, is recognized as a common pharmacophore in compounds targeting the histamine H3 receptor. nih.gov This suggests a promising starting point for exploring the therapeutic potential of this compound derivatives as antagonists for this receptor, with potential applications in neurological and inflammatory disorders.

Furthermore, analogs with a phenylpropyl side chain have been investigated as ligands for the dopamine transporter (DAT) and the serotonin transporter (SERT). nih.gov This opens up the possibility of developing derivatives of this compound as novel agents for the treatment of neuropsychiatric conditions such as depression and anxiety. The introduction of different substituents on the benzene ring could modulate the affinity and selectivity for these transporters. nih.gov

Future research should systematically explore the interaction of a library of this compound derivatives with a broad range of biological targets to uncover new therapeutic opportunities.

| Potential Biological Target | Therapeutic Area | Rationale |

| Histamine H3 Receptor | Neurological and Inflammatory Disorders | (3-phenoxypropyl)amine is a known pharmacophore. nih.gov |

| Dopamine Transporter (DAT) | Neuropsychiatric Disorders | Phenylpropyl analogs show affinity for DAT. nih.gov |

| Serotonin Transporter (SERT) | Depression, Anxiety | Phenylpropyl analogs show affinity for SERT. nih.gov |

Development of Tailored Analytical Techniques for Complex Matrices

As the applications of this compound and its derivatives expand, the need for sensitive and selective analytical methods for their detection and quantification in complex matrices, such as biological fluids and environmental samples, will become increasingly important.

Future analytical method development should focus on:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity and is well-suited for the analysis of pharmaceuticals in complex samples. researchgate.netnih.govnih.gov The development of specific LC-MS/MS methods for this compound would be crucial for pharmacokinetic and metabolism studies.

High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection: For routine analysis, HPLC with UV detection is a cost-effective option. However, since this compound may lack a strong chromophore, pre-column or post-column derivatization can be employed to enhance its detectability. researchgate.nettaylorfrancis.com

Capillary Electrophoresis (CE): CE offers high separation efficiency and can be an alternative to HPLC for the analysis of these compounds.

The validation of these analytical methods according to international guidelines will be essential to ensure their accuracy and reliability.

| Analytical Technique | Key Advantage | Application Area |

| LC-MS/MS | High sensitivity and selectivity | Pharmacokinetic studies, bioanalysis |

| HPLC with Derivatization | Cost-effective, enhanced detection | Routine quality control |

| Capillary Electrophoresis | High separation efficiency | Analysis in complex matrices |

Integration of this compound in Advanced Material Systems

The presence of both an amine and a phenoxy group in this compound makes it an interesting candidate for integration into advanced material systems. The amine group can act as a reactive site for polymerization or for grafting onto other materials, while the benzene ring can contribute to the material's thermal and mechanical properties.

Potential applications in material science include:

Functional Polymers: this compound could be used as a monomer or a functionalizing agent in the synthesis of novel polymers. Amine-functionalized polymers have applications in areas such as drug delivery and CO2 capture. nih.govqub.ac.uk

Aramid Copolymers: The incorporation of flexible bis(4-aminophenoxy) benzene moieties into aramid backbones has been shown to enhance their solution processability, allowing for the fabrication of thin films with high strength and thermal stability. mdpi.com this compound could potentially be used in a similar manner to modify the properties of high-performance polymers.

Nanoporous Organic Polymers: The rigid aromatic structure of the benzene ring could be utilized in the creation of nanoporous organic polymers for applications in gas adsorption and separation. rsc.org

The exploration of this compound in the field of materials science is still in its infancy, but the structural features of the molecule suggest a promising future in the development of new functional materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-Aminopropoxy)benzene hydrochloride, and what challenges arise during purification?

- Methodology : The compound is typically synthesized via nucleophilic substitution, where 3-aminopropanol reacts with a halogenated benzene derivative under basic conditions. For example, bromobenzene derivatives (e.g., 3-bromophenol) can be alkylated with 3-aminopropanol, followed by hydrochloric acid neutralization to yield the hydrochloride salt .

- Challenges :

- Byproducts : Formation of di-substituted byproducts due to excess reagent use.

- Purification : Column chromatography (silica gel, methanol/dichloromethane eluent) or recrystallization (ethanol/water) is recommended to isolate the pure hydrochloride salt.

- Validation : Confirm purity via HPLC (>95%) and H NMR (e.g., δ 7.3–7.5 ppm for aromatic protons, δ 3.8–4.2 ppm for propoxy chain) .

Q. How should researchers handle stability issues and hazardous decomposition products during storage?

- Stability : The compound is hygroscopic and decomposes under humid conditions. Store in a desiccator at 2–8°C under inert gas (argon or nitrogen) .

- Decomposition Risks :

- Thermal Degradation : Above 150°C, releases hydrogen chloride (HCl) and aromatic amines, detected via TGA-DSC analysis.

- Incompatibilities : Avoid contact with strong oxidizers (e.g., peroxides) or bases to prevent exothermic reactions .

- Safety Protocol : Use PPE (nitrile gloves, chemical goggles) and work in a fume hood. In case of spills, neutralize with sodium bicarbonate before disposal .

Q. What analytical techniques are critical for characterizing this compound?

- Key Methods :

- NMR Spectroscopy : Confirm propoxy chain integration (e.g., –OCHCHCHNH·HCl) and aromatic substitution patterns .

- Mass Spectrometry : ESI-MS (positive mode) shows [M+H] at m/z 202.1, with fragmentation peaks at m/z 154 (loss of HCl) and 108 (benzene ring cleavage) .

- Elemental Analysis : Validate C, H, N, and Cl content (e.g., CHClNO requires C 52.3%, H 6.3%, N 13.6%, Cl 17.2%) .

Advanced Research Questions

Q. How can this compound be functionalized for targeted biological applications, such as enzyme inhibition?

- Case Study : Structural analogs of this compound are used as intermediates in synthesizing kinase inhibitors (e.g., Prexasertib, a checkpoint kinase inhibitor). The 3-aminopropoxy group enhances solubility and binding affinity to hydrophobic enzyme pockets .

- Functionalization Strategies :

- Amide Coupling : React the primary amine with activated carboxylic acids (e.g., EDC/NHS) to generate prodrugs.

- Click Chemistry : Azide-alkyne cycloaddition to append fluorescent tags for cellular tracking .

- Biological Validation : IC values for kinase inhibition assays (e.g., 10 nM for PRMT6 inhibition in EPZ020411 hydrochloride) should be determined using recombinant enzymes and ATP-Glo assays .

Q. How do researchers resolve contradictions in bioactivity data across different experimental models?

- Example : Discrepancies in cytotoxicity (e.g., IC varies between 2D cell monolayers vs. 3D spheroids).

- Troubleshooting :

- Permeability : Use LC-MS to quantify intracellular drug accumulation.

- Metabolic Stability : Perform liver microsome assays to assess compound half-life .

Q. What computational methods predict the compound’s interaction with biological targets?

- In Silico Tools :

- Docking : AutoDock Vina or Schrödinger Glide to model binding to kinases (e.g., PARP1 or EGFR).

- MD Simulations : GROMACS for assessing ligand-protein stability over 100-ns trajectories .

- Validation : Compare predicted binding energies (ΔG) with experimental IC values. A correlation coefficient (R) >0.7 indicates reliable predictive power .

Key Recommendations

- Synthesis : Optimize stoichiometry (1:1.2 molar ratio of benzene derivative to 3-aminopropanol) to minimize byproducts .

- Safety : Monitor HCl release during thermal analysis using FTIR gas cell detection .

- Data Integrity : Use Open Science Framework (OSF) to archive raw NMR/MS files and docking parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.